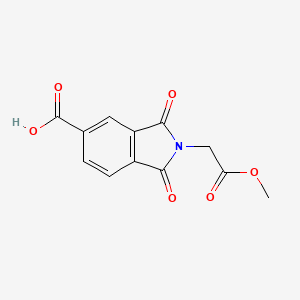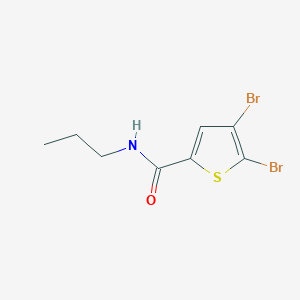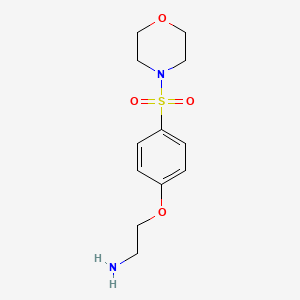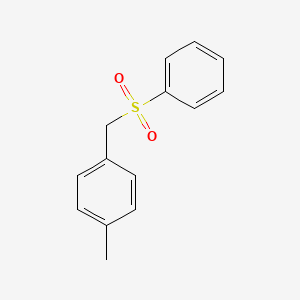
2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid is a chemical compound that has been widely used in scientific research. It is also known as MI-2 and is a potent inhibitor of the menin-MLL interaction. This compound has been found to have significant potential in the treatment of various cancers, including leukemia, breast cancer, and pancreatic cancer.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid involves the inhibition of the menin-MLL interaction. Menin is a protein that interacts with MLL (mixed-lineage leukemia) to regulate gene expression. Inhibition of this interaction disrupts the expression of genes that are involved in cancer cell growth and survival, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. MI-2 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid in lab experiments is its potency as a menin-MLL inhibitor. It has been found to be effective against various cancers and can induce apoptosis in cancer cells. However, one of the limitations of using MI-2 is its low solubility in water, which can make it difficult to use in experiments.
Orientations Futures
There are several future directions for the use of 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid in scientific research. One direction is the development of more potent inhibitors of the menin-MLL interaction. Another direction is the investigation of its potential in the treatment of other diseases, such as inflammatory diseases. Additionally, the use of MI-2 in combination with other drugs for cancer treatment is an area that requires further investigation.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid involves several steps. The first step is the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with ethyl acetoacetate in the presence of potassium carbonate to obtain 2-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)ethanone. This intermediate is then reacted with phthalic anhydride in the presence of sulfuric acid to obtain 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid.
Applications De Recherche Scientifique
2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid has been extensively studied for its potential in cancer treatment. It has been found to be a potent inhibitor of the menin-MLL interaction, which is involved in the development of various cancers. Inhibition of this interaction has been shown to induce apoptosis in cancer cells and inhibit tumor growth. MI-2 has been found to be effective against various cancers, including leukemia, breast cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-19-9(14)5-13-10(15)7-3-2-6(12(17)18)4-8(7)11(13)16/h2-4H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNUDXAZADXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)